molecular formula C8H5BrIN B1614194 4-Bromo-6-iodo-1H-indole CAS No. 850334-30-4

4-Bromo-6-iodo-1H-indole

Cat. No.: B1614194
CAS No.: 850334-30-4
M. Wt: 321.94 g/mol
InChI Key: WHTFZEOIVYZUIY-UHFFFAOYSA-N
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Description

4-Bromo-6-iodo-1H-indole is a halogenated derivative of indole, a fundamental heterocyclic compound Indole and its derivatives are significant in various fields due to their presence in natural products, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-iodo-1H-indole typically involves halogenation reactions starting from indole or its derivatives. One common method includes the sequential bromination and iodination of indole.

    Bromination: Indole is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

    Iodination: The brominated indole is then subjected to iodination using iodine or N-iodosuccinimide (NIS) under similar conditions. The presence of a catalyst like copper(I) iodide can enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Palladium-Catalyzed Reactions: Palladium catalysts are frequently used in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce various substituents.

    Nucleophilic Reagents: Organolithium and Grignard reagents are used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitutions can introduce alkyl or aryl groups.

Scientific Research Applications

4-Bromo-6-iodo-1H-indole has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-iodo-1H-indole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or nucleic acids, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

    4-Bromoindole: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    6-Iodoindole: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4,6-Dibromoindole: Contains two bromine atoms, which can alter its chemical and biological properties compared to the bromo-iodo derivative.

Uniqueness: 4-Bromo-6-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s utility in synthetic chemistry and biological research.

Properties

IUPAC Name

4-bromo-6-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTFZEOIVYZUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646498
Record name 4-Bromo-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850334-30-4
Record name 4-Bromo-6-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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